REACTION_CXSMILES
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O[C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1
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Name
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Quantity
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7.7 g
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Type
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reactant
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Smiles
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OC=1SC=C(N1)C1=CC=CC=C1
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Name
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Quantity
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80 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by heating at 100°-105° C. for 2 hours
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Duration
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2 h
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Type
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DISTILLATION
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Details
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The solvent was then distilled off from the reaction mixture under reduced pressure
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Type
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ADDITION
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Details
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Ice water was added to the residue
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Type
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EXTRACTION
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Details
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followed by extraction with ethyl ether
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Type
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WASH
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Details
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The ether layer was washed with water
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Type
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CUSTOM
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Details
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After purification by silica gel column chromatography (solvent: hexane/ethyl acetate=5/1)
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Name
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Type
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product
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Smiles
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ClC=1SC=C(N1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |